Aurantin b

Description

Aurantin B is a bioactive compound with dual reported classifications, leading to ambiguity in its identity:

- As an Actinomycin-Type Antibiotic: this compound is described as a member of the actinomycin family, chromopeptide antibiotics produced by Streptomyces species (e.g., S. chrysomallus and S. anulatus). These compounds feature a phenoxazine chromophore linked to cyclic peptide chains, enabling DNA intercalation and inhibition of RNA polymerase .

- As a Flavonoid Derivative: this compound is also identified as a polymethoxyflavone, specifically 3,3′,4′,5,6,7-hexamethoxyflavone (HEXAMETHYLQUERCETAGETIN; C₂₁H₂₂O₈), isolated from citrus fruits and fungi like Stachybotrys chartarum. This structural class is associated with antimicrobial and cytotoxic activities .

The conflicting nomenclature underscores the need for context-dependent analysis when comparing this compound to similar compounds.

Properties

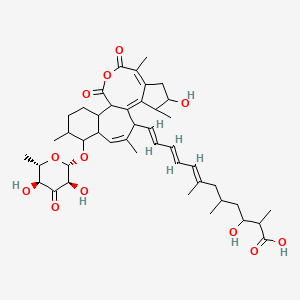

Molecular Formula |

C44H60O12 |

|---|---|

Molecular Weight |

780.9 g/mol |

IUPAC Name |

(7E,9E,11E)-12-[(1Z,6Z)-16-[(2S,3R,5S,6S)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl]oxy-4-hydroxy-3,7,15,19-tetramethyl-8,10-dioxo-9-oxatetracyclo[9.9.0.02,6.012,17]icosa-1,6,18-trien-20-yl]-3-hydroxy-2,5,7-trimethyldodeca-7,9,11-trienoic acid |

InChI |

InChI=1S/C44H60O12/c1-20(16-21(2)17-32(45)26(7)41(50)51)12-10-9-11-13-28-23(4)18-31-29(15-14-22(3)40(31)55-44-39(49)38(48)37(47)27(8)54-44)36-35(28)34-25(6)33(46)19-30(34)24(5)42(52)56-43(36)53/h9-13,18,21-22,25-29,31-33,36-37,39-40,44-47,49H,14-17,19H2,1-8H3,(H,50,51)/b10-9+,13-11+,20-12+,30-24-,35-34-/t21?,22?,25?,26?,27-,28?,29?,31?,32?,33?,36?,37-,39-,40?,44+/m0/s1 |

InChI Key |

MPPYMLNQFAPEHU-WICFQGSQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)OC2C(CCC3C2C=C(C(/C/4=C/5\C(C(C\C5=C(\C(=O)OC(=O)C34)/C)O)C)/C=C/C=C/C=C(\C)/CC(C)CC(C(C)C(=O)O)O)C)C)O)O |

Canonical SMILES |

CC1CCC2C(C1OC3C(C(=O)C(C(O3)C)O)O)C=C(C(C4=C5C(C(CC5=C(C(=O)OC(=O)C24)C)O)C)C=CC=CC=C(C)CC(C)CC(C(C)C(=O)O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Actinomycin-Type Antibiotics

Aurantin B (actinomycin subclass) shares structural and functional similarities with other actinomycins:

- Research Findings: this compound exhibits synergistic effects with antibiotics against Staphylococcus aureus and Escherichia coli biofilms, reducing minimum inhibitory concentrations (MICs) by 50–75% . Actinomycin D shows higher cytotoxicity (IC₅₀ = 0.1 nM in HeLa cells) compared to this compound (IC₅₀ = 10 nM), likely due to peptide chain variations affecting DNA binding .

Polymethoxyflavones

When classified as a flavone, this compound (hexamethoxyflavone) is compared to citrus-derived flavonoids:

- Research Findings: this compound’s hexamethoxy configuration enhances membrane permeability in Gram-positive bacteria, achieving MICs of 8–16 µg/mL, whereas nobiletin (MIC = 32–64 µg/mL) is less potent due to fewer hydrophobic groups . In S. chartarum, this compound production (67.1 ng/g) is significantly lower than stachybotryamide (109,000 ng/g), suggesting divergent biosynthetic regulation under identical conditions .

Other Microbial Secondary Metabolites

This compound’s microbial production and applications are contrasted with functionally similar metabolites:

- Research Findings :

- This compound synthesis in B. aurantinus is pH-sensitive, with yields dropping 80% at pH < 6.5, unlike granaticin, which maintains stability across pH 6.0–8.0 .

- Stachybotryamide dominates S. chartarum’s metabolome (109,000 ng/g vs. This compound’s 67.1 ng/g), indicating prioritization of nitrogen-rich peptide synthesis over flavones .

Key Research Challenges and Implications

- Nomenclature Conflicts: The dual identity of this compound complicates comparative studies. Actinomycin-type this compound is prioritized in antibiotic research, while the flavone form is explored in phytochemistry .

- Production Optimization: pH and medium composition critically affect yields. For example, S.

- Therapeutic Potential: this compound’s biofilm synergy (with β-lactams) and low cytotoxicity (flavone form) position it as a candidate for combination therapies .

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to synthesize Aurantin B and confirm its purity?

- Methodological Answer :

- Synthesis Protocol : Use peer-reviewed synthetic pathways (e.g., microbial fermentation or chemical synthesis) with detailed reaction conditions (temperature, catalysts, solvents). Include step-by-step purification processes (e.g., column chromatography, recrystallization) to isolate this compound .

- Purity Validation : Employ HPLC (High-Performance Liquid Chromatography) with a UV-Vis detector (e.g., λ = 280 nm) and compare retention times against standards. Quantify purity using area-under-the-curve analysis (>95% purity threshold) .

- Reporting Standards : Follow NIH preclinical guidelines for documenting synthesis parameters (e.g., yield, solvent residues) in supplementary materials to ensure reproducibility .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound's structural and chemical properties?

- Methodological Answer :

- Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) for functional group identification and mass spectrometry (HRMS) for molecular weight confirmation. For crystalline forms, use X-ray diffraction .

- Chemical Stability : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .

- Data Presentation : Summarize key spectral peaks in a table (e.g., ¹H NMR δ 7.2 ppm for aromatic protons) in the main text, with raw spectra in supplementary files to avoid redundancy .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound's pharmacological mechanisms?

- Methodological Answer :

- Search Strategy : Use databases (PubMed, SciFinder) with keywords "this compound AND (bioactivity OR mechanism)" filtered to the last 10 years. Exclude non-peer-reviewed sources .

- Gap Analysis : Create a table categorizing reported activities (e.g., antimicrobial, anticancer) and unresolved questions (e.g., lack of in vivo toxicity data). Highlight inconsistencies in potency metrics (e.g., IC₅₀ variations) .

- Hypothesis Formulation : Propose mechanistic studies (e.g., RNA-seq for gene expression profiling) to address gaps, citing prior in vitro findings as justification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from 15+ studies into a database. Use statistical tools (e.g., random-effects model) to account for variability in assay conditions (e.g., cell lines, exposure times) .

- Replication Studies : Standardize protocols (e.g., uniform cell viability assay with ATP quantification) and validate using blinded samples. Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput screens .

- Contextual Factors : Compare solvent effects (e.g., DMSO vs. ethanol) on bioactivity using dose-response curves to identify confounding variables .

Q. What statistical approaches are suitable for analyzing high-throughput screening data involving this compound?

- Methodological Answer :

- Multiple Testing Correction : Apply Benjamini-Hochberg FDR control (α = 0.05) to prioritize significant hits from RNAi or compound libraries. Use volcano plots to visualize fold-change vs. significance .

- Machine Learning : Train LASSO regression models to identify this compound's key molecular descriptors (e.g., logP, polar surface area) correlated with activity. Validate with cross-validation (k-fold = 5) .

- Data Integration : Merge transcriptomic and proteomic datasets via pathway enrichment tools (DAVID, STRING) to map mechanistic networks .

Q. How can multi-omics data be integrated to elucidate this compound's mode of action in complex biological systems?

- Methodological Answer :

- Experimental Design : Treat model organisms (e.g., C. elegans) with this compound and collect time-series samples for transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) .

- Data Harmonization : Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to align omics layers. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins .

- Validation : Knock down hub targets (e.g., CRISPR/Cas9) and re-test this compound’s efficacy to confirm mechanistic links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.